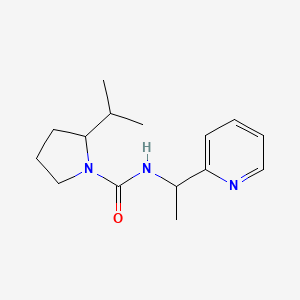![molecular formula C19H22N2O4 B7534972 3-methoxy-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide](/img/structure/B7534972.png)
3-methoxy-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methoxy-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide, also known as MPMP, is a synthetic compound that belongs to the class of benzamide derivatives. MPMP has been widely studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
作用机制
The mechanism of action of 3-methoxy-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in cell growth, inflammation, and neurodegeneration. 3-methoxy-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and cell differentiation. 3-methoxy-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide also inhibits the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which plays a key role in inflammation and immune response. Furthermore, 3-methoxy-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide has been shown to modulate the activity of the dopamine receptor D2, which is involved in the regulation of dopamine neurotransmission in the brain.
Biochemical and Physiological Effects:
3-methoxy-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide has been shown to have various biochemical and physiological effects, depending on the disease model and experimental conditions. In cancer research, 3-methoxy-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 3-methoxy-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide also inhibits the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases (MMPs). In inflammation research, 3-methoxy-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines by suppressing the activity of NF-κB. Furthermore, 3-methoxy-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide has been shown to reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in oxidative stress and inflammation. In neurological research, 3-methoxy-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide has been shown to improve the cognitive function and memory impairment in animal models of Alzheimer's disease and Parkinson's disease. 3-methoxy-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide also enhances the survival and differentiation of neural stem cells, which are involved in the regeneration and repair of the nervous system.
实验室实验的优点和局限性
3-methoxy-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. 3-methoxy-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide is also easy to synthesize and modify, making it suitable for structure-activity relationship (SAR) studies and drug design. However, 3-methoxy-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide has some limitations for lab experiments, including its low bioavailability and poor pharmacokinetic properties. 3-methoxy-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide also has limited selectivity and specificity for its target enzymes and signaling pathways, which may lead to off-target effects and toxicity.
未来方向
There are several future directions for 3-methoxy-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide research, including the following:
1. Optimization of the synthesis method to improve the yield, purity, and scalability of 3-methoxy-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide production.
2. Identification of the target enzymes and signaling pathways that are involved in the mechanism of action of 3-methoxy-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide.
3. Development of more selective and specific 3-methoxy-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide analogs with improved pharmacokinetic properties and bioavailability.
4. Evaluation of the efficacy and safety of 3-methoxy-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide in preclinical and clinical trials for various diseases, such as cancer, inflammation, and neurological disorders.
5. Investigation of the potential synergistic effects of 3-methoxy-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide with other drugs or therapies for combination therapy.
6. Exploration of the potential applications of 3-methoxy-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide in other fields, such as agriculture, environmental science, and material science.
In conclusion, 3-methoxy-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide is a synthetic compound that has shown promising therapeutic potential in various diseases. 3-methoxy-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of 3-methoxy-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide as a therapeutic agent and to develop more effective and safe treatments for human diseases.
合成方法
The synthesis of 3-methoxy-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide involves the reaction between 3-methoxy-4-methylbenzoic acid and 3-(2-methoxypropanoylamino)aniline in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields 3-methoxy-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide as a white solid with a purity of over 95%. The synthesis method has been optimized to improve the yield and purity of 3-methoxy-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide, making it suitable for large-scale production.
科学研究应用
3-methoxy-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 3-methoxy-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 3-methoxy-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, 3-methoxy-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide has been studied for its potential neuroprotective effects in neurological disorders, such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
3-methoxy-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-12-8-9-14(10-17(12)25-4)19(23)21-16-7-5-6-15(11-16)20-18(22)13(2)24-3/h5-11,13H,1-4H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOLLGRTZVXTMQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C(C)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3-Fluoro-4-methylphenyl)-[4-[2-(methoxymethyl)-1,3-thiazole-4-carbonyl]piperazin-1-yl]methanone](/img/structure/B7534903.png)
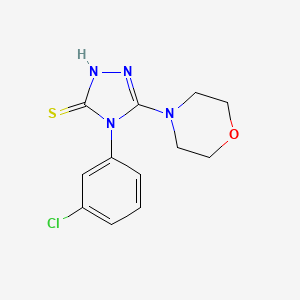
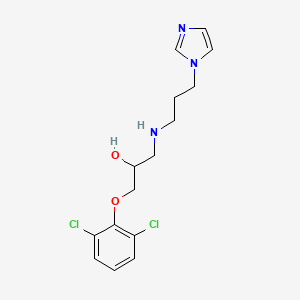
![2-(4-Chlorophenyl)-5-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3,4-oxadiazole](/img/structure/B7534920.png)
![2-(1,10b-dihydropyrazolo[1,5-c]quinazolin-5-ylsulfanyl)-N-(2-cyanoethyl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B7534928.png)
![3-[4-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7534931.png)
![2-(benzimidazol-1-yl)-N-[1-(2-methoxyethyl)piperidin-4-yl]propanamide](/img/structure/B7534945.png)
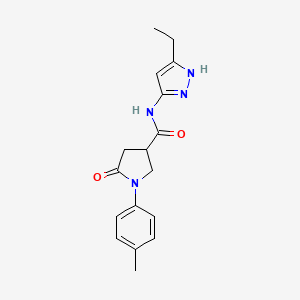
![2-hydroxy-N-[3-(2-methoxypropanoylamino)phenyl]-5-methylbenzamide](/img/structure/B7534955.png)
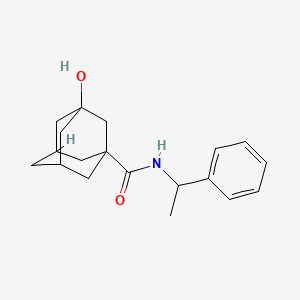
![3-fluoro-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide](/img/structure/B7534963.png)
![N-[3-(2-methoxypropanoylamino)phenyl]naphthalene-1-carboxamide](/img/structure/B7534965.png)
![2-(2,3-Dihydroindol-1-yl)-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]ethanone](/img/structure/B7534975.png)
